5-(4-Bromophenyl)isoxazole-4-carboxylic acid
Overview
Description
“5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is a chemical compound with the empirical formula C10H6BrNO3 . It has a molecular weight of 268.06 . The compound is typically in the form of a solid .
Molecular Structure Analysis
The SMILES string of “5-(4-Bromophenyl)isoxazole-4-carboxylic acid” isO=C(O)C1=C(C2=CC=C(Br)C=C2)ON=C1
. This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Scientific Research Applications
Pharmaceutical Drug Development
5-(4-Bromophenyl)isoxazole-4-carboxylic acid: is a compound of interest in the pharmaceutical industry due to its potential as a building block for drug synthesis. Its isoxazole ring can serve as a pharmacophore, the part of a molecule responsible for its biological effects, which can be modified to create new drugs with specific actions .
Material Science
In material science, this compound could be used to synthesize novel polymers or co-polymers. The bromine atom presents an opportunity for further functionalization through various organic reactions, which can lead to materials with unique properties such as enhanced thermal stability or specific electronic characteristics .
Analytical Chemistry
The compound’s distinct structural features, like the isoxazole ring and bromophenyl group, make it suitable for use as a standard or reference material in chromatography and mass spectrometry. These techniques could be employed to identify and quantify similar structures in complex mixtures .
Biochemistry Research
In biochemistry, 5-(4-Bromophenyl)isoxazole-4-carboxylic acid might be used to study enzyme-substrate interactions. The compound could act as an inhibitor or substrate analogue for enzymes that interact with aromatic compounds, helping to elucidate enzyme mechanisms or binding site characteristics .
Environmental Science
This compound could be investigated for its environmental fate and transport. Understanding its degradation pathways and persistence in various environmental media is crucial for assessing potential ecological risks and developing appropriate remediation strategies .
Chemical Engineering
In chemical engineering, 5-(4-Bromophenyl)isoxazole-4-carboxylic acid could be used in process development studies. Its reactivity with other chemical agents can be analyzed to optimize reaction conditions, yields, and scalability for industrial chemical synthesis .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P301 + P312 + P330, advising to call a poison center or doctor if the person feels unwell, and to rinse mouth .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other isoxazole derivatives, it may interact with various enzymes or receptors within the cell, leading to changes in cellular function .
Pharmacokinetics
The compound is likely to have high gastrointestinal absorption and is expected to permeate the blood-brain barrier . The compound may inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 5-(4-Bromophenyl)isoxazole-4-carboxylic acid’s action are currently unknown due to the lack of specific studies on this compound .
properties
IUPAC Name |
5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACKYDJBTWSWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628509 | |
Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)isoxazole-4-carboxylic acid | |
CAS RN |
887408-14-2 | |
Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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